molecular formula C16H12F4N2O2 B4617955 N-(4-fluorobenzyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide

N-(4-fluorobenzyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide

Cat. No.: B4617955
M. Wt: 340.27 g/mol
InChI Key: XTCHEFXXAHUAAM-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide is a useful research compound. Its molecular formula is C16H12F4N2O2 and its molecular weight is 340.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 340.08349028 g/mol and the complexity rating of the compound is 448. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibition of Nucleoside Transport

Research has identified compounds structurally related to N-(4-fluorobenzyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide as potential inhibitors for the nucleoside transport protein ENT1. The substitution of benzyl groups in such compounds showed varied affinity for ENT1, indicating potential in designing drugs to modulate nucleoside transport, crucial for cancer and cardiovascular diseases treatment. Specifically, compounds with modifications at the phenyl group demonstrated high affinities, suggesting the importance of specific structural features for the inhibitory activity. This highlights the compound's role in developing therapeutic agents targeting nucleoside transport mechanisms (R. A. Tromp et al., 2004).

Photoredox Catalysis for Fluoromethylation

The compound's structural components have been explored in the context of photoredox catalysis for carbon-carbon multiple bonds fluoromethylation. This process is vital for introducing trifluoromethyl (CF3) and difluoromethyl (CF2H) groups into pharmaceuticals and agrochemicals. Research indicates that such structural motifs are amenable to innovative fluoromethylation protocols, enabling the development of new synthetic methodologies in organic chemistry and material science (T. Koike & M. Akita, 2016).

Synthesis of Pyrimidine Derivatives with Larvicidal Activity

Studies on derivatives of this compound have reported the synthesis of compounds with significant larvicidal activity. These compounds, particularly those with mild electron-withdrawing groups attached to the benzyl ring, demonstrated enhanced activity against larvae, suggesting potential applications in developing eco-friendly pesticides (S. Gorle et al., 2016).

Novel Insecticides with Unique Modes of Action

Flubendiamide and related compounds, sharing structural similarities with this compound, exhibit strong insecticidal activities, particularly against lepidopterous pests. These compounds' unique mode of action, distinct from commercial insecticides, positions them as promising candidates for integrated pest management strategies, underscoring the broader applicability of this chemical class in agriculture (Masanori Tohnishi et al., 2005).

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F4N2O2/c17-12-6-4-10(5-7-12)9-21-14(23)15(24)22-13-3-1-2-11(8-13)16(18,19)20/h1-8H,9H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTCHEFXXAHUAAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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